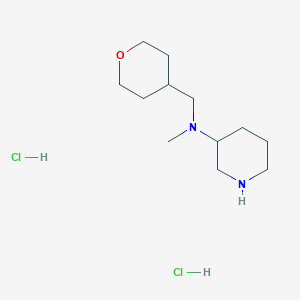![molecular formula C8H7ClN2 B1424205 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 854018-87-4](/img/structure/B1424205.png)
4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine
Vue d'ensemble
Description
4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine, also known as CMPP, is an organochlorine compound belonging to the pyrrolopyridine family of heterocyclic compounds. CMPP is a synthetic molecule with a wide range of applications in the field of science and research. It is used as an intermediate in the synthesis of various compounds, as a ligand in coordination chemistry, and as a catalyst in organic reactions. CMPP is also used in the production of pharmaceuticals, dyes, and other organic compounds.
Applications De Recherche Scientifique
1. Biomedical Applications
- Application Summary: Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references (2400 patents) up to date . They have a wide range of biomedical applications.
- Methods of Application: The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
- Results or Outcomes: These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
2. Treatment of Diseases of the Nervous and Immune Systems
- Application Summary: Pyrrolo[3,4-c]pyridine derivatives have been studied as potential treatments for diseases of the nervous and immune systems .
- Methods of Application: The review presents studies on the biological activity of pyrrolo[3,4-c]pyridines that have been reported in the scientific literature .
- Results or Outcomes: Biological investigations have shown that pyrrolo[3,4-c]pyridines can be used to treat diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities also have been found .
3. Treatment of Hyperglycemia and Related Disorders
- Application Summary: Compounds similar to “4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine” have been found to be effective in reducing blood glucose levels .
- Methods of Application: The compounds were tested for their ability to reduce blood glucose levels .
- Results or Outcomes: The compounds were found to be effective in reducing blood glucose levels, suggesting potential applications in the treatment of hyperglycemia and related disorders such as type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
4. Treatment of Breast Cancer
- Application Summary: Certain derivatives of “4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine” have been found to inhibit the proliferation of breast cancer cells and induce apoptosis .
- Methods of Application: The compounds were tested in vitro for their ability to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis .
- Results or Outcomes: The compounds were found to significantly inhibit the migration and invasion of 4T1 cells .
5. Inhibitor of Fibroblast Growth Factor Receptors
- Application Summary: Certain derivatives of “4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine” have been found to inhibit fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .
- Methods of Application: The compounds were tested for their ability to inhibit FGFRs .
- Results or Outcomes: Among the tested compounds, compound 4h exhibited potent FGFR inhibitory activity. It inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .
6. Antimicrobial, Anti-inflammatory, Antiviral, Antifungal, Antioxidant, Antitumor, and Kinase Inhibitory Activities
- Application Summary: Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, has exhibited a wide range of biological activities .
- Methods of Application: The compounds were tested for their biological activities .
- Results or Outcomes: Pyrrolopyrazine derivatives have shown antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Propriétés
IUPAC Name |
4-chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-6-7(11-5)2-3-10-8(6)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRNWDOHXHJRDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696623 | |
| Record name | 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine | |
CAS RN |
854018-87-4 | |
| Record name | 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424123.png)
![5,6-dibromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424124.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1424125.png)

![N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B1424131.png)
![methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1424132.png)
![7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424133.png)
![2-Methyl-1H-pyrrolo[3,2-c]pyridin-6-ol](/img/structure/B1424134.png)
![methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424138.png)
![3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1424139.png)
![5-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424140.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1424141.png)
![Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424142.png)